N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
CAS No.: 2134-24-9
Cat. No.: VC21536810
Molecular Formula: C26H21NO3
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2134-24-9 |
---|---|
Molecular Formula | C26H21NO3 |
Molecular Weight | 395.4 g/mol |
IUPAC Name | naphthalen-2-yl 2-benzamido-3-phenylpropanoate |
Standard InChI | InChI=1S/C26H21NO3/c28-25(21-12-5-2-6-13-21)27-24(17-19-9-3-1-4-10-19)26(29)30-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,28) |
Standard InChI Key | NPPKNSHRAVHLHD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4 |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4 |
Chemical Properties
Structural Characteristics
N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester features a benzoyl group attached to the amine of phenylalanine, with the carboxylic acid group esterified with 2-naphthol. This arrangement creates a molecule with distinct regions: a hydrophobic naphthalene ring system, an amide linkage, and a phenyl moiety. These structural elements contribute to its reactivity patterns and biological interactions.
Physical Properties
The compound exists as a crystalline powder at room temperature. Its molecular weight of 395.45 g/mol and its hydrophobic nature influence its solubility characteristics and biological distribution. The compound requires specific storage conditions, with recommendations for storage at -20°C to maintain stability .
Solubility and Stability
N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester demonstrates limited water solubility due to its hydrophobic character. For laboratory use, DMSO is commonly employed as a solvent for preparing stock solutions. The stability of such solutions varies with storage conditions - when stored at -80°C, they remain stable for up to 6 months, while at -20°C, the recommended usage period is limited to 1 month .
Synthesis and Preparation
Synthetic Routes
The synthesis of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester typically involves the esterification of N-Benzoyl-DL-phenylalanine with 2-naphthol. This reaction generally requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Laboratory Preparation Methods
For laboratory stock solutions, precise preparation methods have been established. The following table illustrates the volumes required to prepare solutions of varying molarities:
Concentration | Volume Required for Different Quantities |
---|---|
1 mg | |
1 mM | 2.5288 mL |
5 mM | 0.5058 mL |
10 mM | 0.2529 mL |
This standardized preparation approach ensures consistency in research applications and facilitates reproducible results in enzymatic assays .
Chemical Reactions
Oxidation Reactions
N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester can undergo oxidation reactions, particularly at the naphthalene moiety. These reactions typically employ oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) and can yield corresponding naphthoquinones and benzamido derivatives.
Reduction Reactions
Under appropriate conditions, the compound can be subjected to reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically target the ester and amide functional groups, potentially yielding amine derivatives.
Substitution Reactions
The compound's naphthalene ring can participate in nucleophilic substitution reactions. Common nucleophiles employed include sodium methoxide (NaOMe) and sodium ethoxide (NaOEt), resulting in various substituted naphthalene derivatives.
Biological Activity
Interactions with Enzymes
The most well-documented biological activity of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is its interaction with serine proteases, particularly chymotrypsin. The compound serves as a substrate for these enzymes, with the naphthyl ester group enhancing its reactivity toward serine proteases. Upon enzymatic cleavage, it releases fluorescent or chromogenic products, making it valuable for enzyme kinetics studies and inhibitor design .
Enzyme Inhibition Properties
Research suggests that N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory potential. The compound's structural features allow it to bind to specific enzymes and modulate their activity, though the exact mechanisms remain under investigation.
Role in Amino Acid Derivative Applications
As a phenylalanine derivative, the compound belongs to a class of substances that have been commercially utilized as ergogenic supplements. These compounds can influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Research Applications
Enzyme Assays and Kinetics Studies
The primary research application of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is in enzyme assays, particularly for measuring chymotrypsin activity. Its ability to release measurable products upon enzymatic cleavage makes it a standard substrate in biochemical research. Studies by Luckose et al. (2015) highlighted the use of this compound in measuring enzyme activities, demonstrating that structural modifications can significantly alter its reactivity with enzymes .
Biochemical Probe Applications
The compound serves as a valuable biochemical probe due to its structural similarity to biologically active compounds. This application facilitates investigations into enzyme specificity, kinetics, and the effects of inhibitors on enzymatic activity.
Comparative Analysis
Comparison with Similar Compounds
N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester can be compared with other phenylalanine derivatives to understand structure-activity relationships. The following table presents a comparative analysis:
Compound | Molecular Formula | Unique Features | Applications |
---|---|---|---|
N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester | C26H21NO3 | Naphthyl ester group enhances reactivity with serine proteases | Enzyme assays, biochemical probe |
N-Benzoyl-L-phenylalanine | C16H15NO3 | L-isomer variant; lacks naphthyl ester | Different enzyme affinities, protein studies |
N-Acetyl-DL-phenylalanine | C11H13NO3 | Acetylated form | Protein synthesis studies |
Naphthalen-2-yl-benzamide | - | Similar structure but lacks phenylpropanoate moiety | Comparative enzyme studies |
This comparison illustrates how structural variations influence biological activity and enzyme interactions, highlighting the unique position of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester in biochemical research .
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